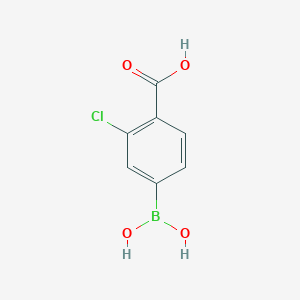

4-Carboxy-3-chlorophenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-borono-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO4/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAFGWXQNDYXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565183 | |

| Record name | 4-Borono-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136496-72-5 | |

| Record name | 4-Borono-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(dihydroxyboranyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Carboxy-3-chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-3-chlorophenylboronic acid is a substituted arylboronic acid that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its bifunctional nature, featuring both a carboxylic acid and a boronic acid group on a chlorinated phenyl ring, makes it a versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in cross-coupling reactions.

Core Chemical Properties

This compound is a white to off-white crystalline powder at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆BClO₄ | [1][2][3] |

| Molecular Weight | 200.38 g/mol | [1][2][3] |

| Melting Point | 232 °C (decomposes) | [1] |

| Boiling Point | 429.2 °C at 760 mmHg | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| CAS Number | 136496-72-5 | [1][2][3] |

Synthesis

A plausible synthetic approach is outlined in the diagram below.

Caption: A potential synthetic pathway for this compound.

Solubility and Acidity

Quantitative solubility data for this compound in common laboratory solvents is not extensively documented. However, based on the properties of similar compounds like 3-chlorophenylboronic acid, it is expected to be slightly soluble in water and soluble in organic solvents such as methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4]

The pKa value of the boronic acid group is a critical parameter for its reactivity, particularly in Suzuki-Miyaura coupling reactions. While an experimental pKa for this compound has not been identified, a predicted pKa for the similar 3-chlorophenylboronic acid is approximately 7.55.[4] The presence of the electron-withdrawing carboxylic acid and chlorine atom on the phenyl ring is expected to influence the acidity of the boronic acid group.

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.[5]

Suzuki-Miyaura Coupling Reaction

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) complex. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (Ar¹-X) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the palladium(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While a specific protocol for a reaction involving this compound is not available, the following is a detailed experimental workflow for a Suzuki-Miyaura coupling reaction using a structurally similar arylboronic acid, 4-chlorophenylboronic acid. This can be adapted for use with the title compound.

Illustrative Suzuki-Miyaura Coupling Protocol:

This protocol describes the coupling of an aryl halide with 4-chlorophenylboronic acid.

Materials:

-

Aryl halide (1.0 equiv)

-

4-Chlorophenylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

Inert atmosphere (Nitrogen or Argon)

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Steps:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Solvent and Catalyst Addition: Add degassed toluene (5 mL) and water (1 mL) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Analysis: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological and Medicinal Chemistry Applications

Arylboronic acids are of significant interest in drug discovery and development.[6] The boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with diols, which are present in many biological macromolecules.[1][6] this compound, with its specific substitution pattern, serves as a valuable intermediate in the synthesis of a variety of biologically active compounds, including potential anticancer and antidiabetic agents.[1]

It is important to note that no specific involvement of this compound in biological signaling pathways has been identified in the reviewed literature. Its primary role in a biological context is as a synthetic precursor for the development of new therapeutic agents.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with significant applications in organic synthesis, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its utility in medicinal chemistry for the development of novel therapeutic agents is a major driver of its importance. This guide provides essential technical information for researchers and scientists working with this versatile compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 136496-72-5 | this compound - Synblock [synblock.com]

- 3. usbio.net [usbio.net]

- 4. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Carboxy-3-chlorophenylboronic acid (CAS: 136496-72-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-3-chlorophenylboronic acid is a versatile bifunctional organic compound that has garnered significant attention in various fields of chemical research, particularly in organic synthesis and medicinal chemistry. Its unique structure, featuring both a carboxylic acid and a boronic acid group on a chlorinated phenyl ring, makes it a valuable building block for the construction of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility in Suzuki-Miyaura coupling reactions and the development of biologically active compounds.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 136496-72-5 | [1] |

| Molecular Formula | C₇H₆BClO₄ | [1] |

| Molecular Weight | 200.38 g/mol | [1] |

| Melting Point | 232 °C (decomposes) | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Synonyms | 4-Carboxy-3-chlorobenzeneboronic acid, 2-Chloro-4-(dihydroxyboranyl)benzoic acid, 3-Chloro-4-carboxyphenylboronic acid, 4-Borono-2-chlorobenzoic acid | [1] |

Synthesis

A general procedure for the synthesis of a similar compound, 4-chlorophenylboronic acid, involves the formation of a Grignard reagent from 1,4-dichlorobenzene, which then reacts with a trialkyl borate at low temperatures. The resulting boronate ester is subsequently hydrolyzed with acid to yield the final boronic acid.[2]

Below is a DOT script for a generalized workflow for the synthesis of arylboronic acids.

Caption: General workflow for arylboronic acid synthesis.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

A primary application of this compound is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The presence of both a carboxylic acid and a chloro substituent on the phenylboronic acid allows for diverse and complex molecular architectures to be constructed.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction. Specific conditions may need to be optimized for different substrates.

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Dioxane/Water, Toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the degassed solvent system.

-

Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, extracting the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Below is a DOT script illustrating the catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Suzuki-Miyaura coupling catalytic cycle.

Applications in Medicinal Chemistry and Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and diabetes.[1] The boronic acid moiety can form stable complexes with diols, a feature exploited in the design of sensors and in bioconjugation to attach drugs or imaging agents to proteins.[1]

Role in Kinase Inhibitor Synthesis

While specific examples of drugs derived directly from this compound with detailed biological data are proprietary and not always publicly available, its structural motifs are found in potent kinase inhibitors. For instance, the development of inhibitors for kinases like p38 MAP kinase and Transforming growth factor-β-activated kinase 1 (TAK1) often involves the synthesis of complex heterocyclic structures where substituted phenylboronic acids are crucial starting materials.

TAK1 is a key signaling molecule in inflammatory pathways and is implicated in cancer.[3] The natural product (5Z)-7-oxozeaenol is a known potent and selective inhibitor of TAK1, acting via covalent modification of a cysteine residue in the ATP-binding pocket.[4][5][6] The development of synthetic TAK1 inhibitors often involves strategies to create molecules that can similarly interact with the kinase active site. The general structure of this compound provides a scaffold that can be elaborated through reactions like the Suzuki-Miyaura coupling to generate diverse libraries of compounds for screening as kinase inhibitors.

Below is a simplified representation of the TAK1 signaling pathway, a target for inhibitors that could potentially be synthesized using this compound as a starting material.

Caption: Simplified TAK1 signaling pathway.

Safety and Handling

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or in a fume hood.

Hazard Statements:

-

May cause respiratory irritation.

-

Causes skin irritation.

-

Causes serious eye irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a dry, sealed place at room temperature.[1]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in modern organic and medicinal chemistry. Its utility in the robust and reliable Suzuki-Miyaura coupling reaction, combined with the potential for further functionalization through its carboxylic acid group, makes it an important building block for the synthesis of a wide range of complex molecules. For researchers and professionals in drug discovery and materials science, this compound offers significant opportunities for the development of novel and functional chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 3. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Carboxy-3-chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Carboxy-3-chlorophenylboronic acid, a versatile building block in medicinal chemistry and materials science. It covers the compound's structure, properties, a detailed representative synthesis protocol, and its key applications, with a focus on providing actionable data and methodologies for professionals in the field.

Chemical Structure and Identification

This compound, also known as 2-Chloro-4-(dihydroxyboranyl)benzoic acid, is an ortho-substituted phenylboronic acid. The presence of three distinct functional groups on the benzene ring—a carboxylic acid, a chloro group, and a boronic acid—makes it a highly valuable and versatile reagent in organic synthesis.

The key structural and identifying information for this compound is summarized below.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-Chloro-4-(dihydroxyboranyl)benzoic acid | [1] |

| CAS Number | 136496-72-5 | [1] |

| Molecular Formula | C₇H₆BClO₄ | [1] |

| Molecular Weight | 200.38 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 232 °C (decomposes) | [1] |

| Purity | ≥97% | [1][2] |

| SMILES | O=C(O)c1cc(B(O)O)ccc1Cl | N/A |

| Synonyms | 4-Carboxy-3-chlorobenzeneboronic acid, 3-Chloro-4-carboxyphenylboronic acid, 4-Borono-2-chlorobenzoic acid | [1] |

Synthesis of this compound

The proposed synthesis follows a two-step process:

-

Lithiation : Selective lithium-bromine exchange on the starting material, 4-bromo-2-chlorobenzoic acid, to form a dilithio-intermediate.

-

Borylation & Hydrolysis : Reaction of the organolithium intermediate with a trialkyl borate, followed by acidic workup to hydrolyze the boronate ester to the desired boronic acid.

References

A Technical Guide to 4-Carboxy-3-chlorobenzeneboronic Acid: Nomenclature, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-3-chlorobenzeneboronic acid is a substituted arylboronic acid that serves as a versatile building block in organic synthesis, particularly in the realm of pharmaceutical and materials science research. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds to construct complex molecular architectures. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, and a detailed experimental protocol for its application in a Suzuki-Miyaura coupling reaction.

Nomenclature and Identification

The systematic naming and identification of 4-Carboxy-3-chlorobenzeneboronic acid are crucial for unambiguous communication in a research and development setting.

-

Systematic IUPAC Name: 4-Borono-2-chlorobenzoic acid

-

Common Name: 4-Carboxy-3-chlorobenzeneboronic acid

-

Synonyms: 2-Chloro-4-(dihydroxyboranyl)benzoic acid, 3-Chloro-4-carboxyphenylboronic acid, 4-Carboxy-3-chlorophenylboronic acid[1]

-

CAS Number: 136496-72-5[1]

-

Molecular Formula: C₇H₆BClO₄[1]

-

Molecular Weight: 200.38 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Carboxy-3-chlorobenzeneboronic acid is presented in the table below. This data is essential for designing experimental conditions and for the purification of reaction products.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 232 °C (decomposes) | [1] |

| Boiling Point | 429.2 °C at 760 mmHg (Predicted) | |

| Purity | Typically ≥97% | [1] |

| Storage | Store at room temperature | [1] |

Experimental Protocol: Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds. Below is a detailed, representative protocol for the coupling of 4-Carboxy-3-chlorobenzeneboronic acid with an aryl bromide.

Reaction:

Materials:

-

4-Carboxy-3-chlorobenzeneboronic acid

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

n-Propanol

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-Carboxy-3-chlorobenzeneboronic acid (1.1 equivalents), the aryl bromide (1.0 equivalent), and n-propanol.

-

Degassing: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) for 15-20 minutes to ensure the dissolution of solids and to remove dissolved oxygen.

-

Catalyst and Base Addition: To the stirred solution, add palladium(II) acetate (0.03 equivalents), triphenylphosphine (0.06 equivalents), and a 2 M aqueous solution of sodium carbonate (2.0 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 97-100 °C) under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the solution through a pad of Celite to remove the drying agent and any palladium residues. Concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization or column chromatography.

Visualized Experimental Workflow

The following diagram, generated using the DOT language, illustrates the key steps in the Suzuki-Miyaura coupling protocol described above.

Signaling Pathway: Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. This pathway highlights the key transformations of the palladium catalyst that facilitate the carbon-carbon bond formation.

Conclusion

4-Carboxy-3-chlorobenzeneboronic acid is a valuable reagent for the synthesis of complex organic molecules, particularly biaryl carboxylic acids. Its well-defined properties and reactivity in palladium-catalyzed coupling reactions make it a reliable tool for researchers in drug discovery and materials science. The provided experimental protocol and workflow diagrams offer a practical guide for its application in the laboratory. As with all chemical procedures, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates.

References

A Technical Guide to 4-Carboxy-3-chlorophenylboronic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-3-chlorophenylboronic acid is a versatile synthetic building block with significant applications in medicinal chemistry, organic synthesis, and materials science. Its unique structural features, comprising a carboxylic acid, a chloro substituent, and a boronic acid group on a phenyl ring, enable its participation in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and a visualization of its application in synthetic chemistry.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 136496-72-5 | [1][2] |

| Molecular Formula | C₇H₆BClO₄ | [1][2] |

| Molecular Weight | 200.38 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 232 °C (decomposes) | [1][3] |

| Purity | Typically ≥97% | [1][4] |

| Storage Conditions | Store at room temperature or -20°C | [1][5] |

| Synonyms | 4-Carboxy-3-chlorobenzeneboronic acid, 2-Chloro-4-(dihydroxyboranyl)benzoic acid, 3-Chloro-4-carboxyphenylboronic acid, 4-Borono-2-chlorobenzoic acid | [1][2] |

Chemical Reactivity and Applications

This compound is a key reagent in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds to create complex biaryl compounds.[1] These structures are prevalent in many biologically active molecules, making this reagent highly valuable in pharmaceutical development for diseases like cancer and diabetes.[1]

Beyond Suzuki couplings, this compound is utilized in:

-

Bioconjugation: The boronic acid moiety can form reversible covalent bonds with diols, a functionality exploited for attaching drugs or imaging agents to proteins and other biomolecules.[1][6]

-

Materials Science: It serves as a building block for advanced materials such as sensors and polymers, where the boronic acid group can form dynamic covalent bonds.[1]

-

Environmental Monitoring: It has applications in the detection and quantification of phenolic compounds in water samples.[1]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a representative methodology for the use of this compound in a Suzuki-Miyaura cross-coupling reaction. The specific conditions may require optimization based on the coupling partner.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).

-

Add the degassed solvent system (e.g., a mixture of dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired biaryl compound.

Visualizing a Key Application: Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the typical workflow for a Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.

Conclusion

This compound is a valuable and versatile reagent in modern chemistry. Its well-defined physical properties and predictable reactivity in key transformations like the Suzuki-Miyaura coupling make it an indispensable tool for researchers in drug discovery and materials science. The protocols and workflows described herein provide a foundational understanding for the effective utilization of this compound in a laboratory setting. As research continues to advance, the applications of this compound are expected to expand, further solidifying its importance in the scientific community.

References

Solubility of 4-Carboxy-3-chlorophenylboronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Carboxy-3-chlorophenylboronic acid in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility trends based on the physicochemical properties of the molecule and data from structurally related compounds. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility values in their laboratories.

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block in cross-coupling reactions, particularly Suzuki-Miyaura coupling, necessitates a thorough understanding of its solubility characteristics for reaction optimization, purification, and formulation development. The presence of both a carboxylic acid and a boronic acid group, along with a chlorinated phenyl ring, imparts a unique polarity profile that dictates its solubility in various organic media.

Predicted Solubility Profile

The solubility of this compound is primarily governed by the polar nature of its carboxylic acid and boronic acid functionalities. These groups can engage in hydrogen bonding with protic solvents and exhibit strong dipole-dipole interactions with polar aprotic solvents. The chlorine substituent on the phenyl ring has a modest electronic withdrawing effect and slightly increases the lipophilicity of the molecule.

Based on the known solubility of analogous compounds such as 3-chlorophenylboronic acid and 3-carboxyphenylboronic acid, the following qualitative solubility profile is anticipated. It is expected to exhibit higher solubility in polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | Strong dipole-dipole interactions and potential for hydrogen bond acceptance. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with both the carboxylic acid and boronic acid groups. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | Moderate polarity; solubility is likely limited by the high polarity of the solute. |

| Ketones | Acetone | Moderate | Intermediate polarity may allow for some dissolution. |

| Halogenated | Dichloromethane (DCM) | Low | Lower polarity makes it a less effective solvent for this highly polar compound. |

| Non-polar | Toluene, Hexanes | Very Low | "Like dissolves like" principle suggests minimal solubility in non-polar media. |

Experimental Protocol for Solubility Determination: The Dynamic Method

To obtain quantitative solubility data, the dynamic (or polythermal) method is a robust and widely used technique for boronic acids. This method involves visually or instrumentally determining the temperature at which a known concentration of the solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment

-

This compound (high purity)

-

High-purity organic solvents

-

Analytical balance (± 0.1 mg)

-

Sealed glass vials or tubes

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable heating rate

-

Calibrated temperature probe

-

Turbidity sensor or a light source and detector (optional, for enhanced precision)

Procedure

-

Sample Preparation : Accurately weigh a specific amount of this compound and transfer it to a glass vial.

-

Solvent Addition : Add a precise volume or mass of the desired organic solvent to the vial to create a suspension of a known concentration.

-

Sealing and Mixing : Place a small magnetic stir bar in the vial and seal it tightly to prevent solvent evaporation. Begin stirring to ensure the suspension is homogeneous.

-

Controlled Heating : Place the vial in the temperature-controlled bath and start heating at a slow, constant rate (e.g., 0.2-0.5 °C/min).

-

Dissolution Point Determination : Continuously monitor the suspension. The temperature at which the last solid particles disappear, resulting in a clear solution, is the saturation temperature for that specific concentration.

-

Data Collection : Repeat steps 1-5 for several different concentrations to construct a solubility curve (solubility vs. temperature).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.

Caption: Workflow for Dynamic Solubility Determination.

Conclusion

In-Depth Technical Guide: Stability and Storage of 4-Carboxy-3-chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Carboxy-3-chlorophenylboronic acid. Boronic acids are a critical class of reagents in organic synthesis and medicinal chemistry; however, their inherent instability, primarily through the formation of cyclic boroxine anhydrides and susceptibility to oxidative degradation, presents challenges for their long-term storage and use. This document outlines the key stability considerations, provides recommended storage protocols, and details analytical methodologies for assessing the purity and degradation of this compound. The information presented herein is intended to ensure the integrity of this reagent in research and drug development applications.

Introduction

This compound is a versatile bifunctional molecule widely employed as a building block in organic synthesis. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The presence of the carboxylic acid and chloro substituents provides opportunities for further functionalization, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and materials with novel electronic properties.

Despite its synthetic utility, the stability of this compound is a significant concern. Like other arylboronic acids, it is prone to dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is reversible and can impact the reactivity and stoichiometry of the reagent. Furthermore, oxidative degradation can lead to the formation of phenolic impurities. Understanding and controlling these degradation pathways are crucial for ensuring reproducible experimental outcomes and maintaining the quality of synthesized materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆BClO₄ |

| Molecular Weight | 200.38 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 232 °C (decomposes) |

| CAS Number | 136496-72-5 |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, moisture, light, and the presence of oxidizing agents. The primary degradation pathways are boroxine formation and oxidative degradation.

Boroxine Formation

The most common degradation pathway for boronic acids is the intermolecular dehydration to form a six-membered ring containing alternating boron and oxygen atoms, known as a boroxine. This is a reversible, equilibrium-driven process that is influenced by the presence of water.

The equilibrium between the boronic acid and the boroxine is dependent on the solvent and the concentration of water. In anhydrous conditions, the boroxine form is favored, while in the presence of water, the equilibrium shifts towards the boronic acid. The formation of boroxine is an entropically driven process.

Oxidative Stability

Arylboronic acids are susceptible to oxidation, particularly in biological contexts at physiological pH, where reactive oxygen species can lead to their degradation. However, the presence of an intramolecular coordinating group, such as a carboxylic acid, can significantly enhance oxidative stability. It is proposed that the formation of a boralactone, an intramolecular mixed anhydride, can increase the stability towards oxidation by orders of magnitude.[1][2] This is due to stereoelectronic constraints imposed by the ring structure that diminish the stabilization of the developing p-orbital on the boron atom in the rate-limiting step of oxidation.[1]

Thermal and Photostability

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling guidelines are recommended.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. While some suppliers recommend room temperature, storage at 2-8°C or -20°C is preferable for long-term stability, especially after the container has been opened. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. |

| Container | Keep the container tightly sealed. |

| Light Exposure | Store in a light-resistant container to protect from photodegradation. |

| Handling | Handle in a well-ventilated area, preferably in a glove box or under a fume hood, to minimize inhalation and contact with skin. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |

Experimental Protocols

Protocol for Recrystallization and Removal of Boroxine

Commercially available arylboronic acids often contain varying amounts of their corresponding boroxines. To ensure the use of pure boronic acid, a recrystallization step is recommended.

Materials:

-

This compound

-

Deionized water

-

Conical flask

-

Heating plate with magnetic stirrer

-

Filter paper

-

Buchner funnel and flask

-

Vacuum oven

Procedure:

-

In a conical flask, add 10 g of this compound to 400 mL of deionized water.

-

Heat the suspension to boiling with vigorous stirring. Maintain the boiling for 5-10 minutes to ensure complete dissolution of the boronic acid.

-

While hot, filter the solution by gravity filtration through a fluted filter paper to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the recrystallized this compound in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight. It is advisable to dry in a stepwise manner and monitor by NMR to avoid excessive boroxine formation.[3]

NMR Spectroscopy for Boroxine Determination

¹H NMR spectroscopy can be used to differentiate between the boronic acid and its boroxine. The chemical shifts of the aromatic protons are sensitive to the state of the boronic acid moiety.

Procedure:

-

Prepare a sample of the dried, recrystallized this compound in anhydrous DMSO-d₆.

-

Acquire a ¹H NMR spectrum.

-

For comparison, a spectrum of the corresponding 4-chlorophenylboronic acid shows distinct chemical shifts for the acid and its boroxine.[3] By analogy, similar differences are expected for the 4-carboxy-3-chloro derivative. The broad singlet for the B(OH)₂ protons in the boronic acid will be absent in the boroxine spectrum. The aromatic proton signals for the boroxine are typically shifted slightly upfield compared to the boronic acid.[3]

-

The relative integration of the signals corresponding to the boronic acid and the boroxine can be used to determine the composition of the sample.

Application in Suzuki-Miyaura Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions. The following diagram illustrates a general workflow for its application.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. The primary degradation pathway is the reversible formation of the corresponding boroxine, which can be mitigated by proper storage in a cool, dry, and inert environment. The presence of the carboxylic acid moiety is expected to confer enhanced oxidative stability. Adherence to the recommended storage and handling protocols, along with periodic purity assessment using techniques such as NMR spectroscopy, will ensure the integrity and reactivity of this valuable synthetic building block.

References

Technical Safety Guide: 4-Carboxy-3-chlorophenylboronic Acid

This technical guide provides a comprehensive overview of the safety data for 4-Carboxy-3-chlorophenylboronic acid (CAS No. 136496-72-5), intended for researchers, scientists, and professionals in drug development. This document summarizes key safety information, experimental protocols for hazard determination, and visual workflows for safe handling.

Physicochemical and Toxicological Data

The following tables summarize the known quantitative data for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 136496-72-5 | [1][2][3] |

| Molecular Formula | C₇H₆BClO₄ | [1][2][3] |

| Molecular Weight | 200.38 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 232 °C (decomposition) | [1] |

| Purity | 97 - 105% (Assay by titration) | [1] |

Table 2: Hazard Identification and Classification

| Hazard Class | GHS Classification | Signal Word | Hazard Statements |

| Acute Oral Toxicity | Category 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation |

Note: GHS classifications are based on data for 4-Carboxy-3-fluorophenylboronic acid and 4-Chlorophenylboronic acid, which are structurally similar and serve as the basis for hazard assessment in the absence of specific data for this compound.[4][5]

Experimental Protocols

Detailed methodologies for key safety and physicochemical experiments are outlined below, based on internationally recognized guidelines.

Skin Irritation Testing (In Vitro)

The following protocol is based on the OECD Test Guideline 439 for in vitro skin irritation using a reconstructed human epidermis (RhE) model.[6][7]

-

Model Preparation: Reconstructed human epidermis tissue models are pre-warmed in a cell culture incubator at 37°C with 5% CO₂ for 60 minutes. The culture medium is then replaced, and the models are returned to the incubator for an additional 18 hours.[6]

-

Test Substance Application: The test substance (this compound) is applied topically to the surface of triplicate tissue models. For solid substances, a defined amount (e.g., 25mg) is applied.[6] Controls consist of a negative control (e.g., ultrapure water) and a positive control (e.g., 5% SDS solution).

-

Exposure: The dosed tissue models are incubated for 60 minutes.[8]

-

Post-Exposure Care: The test substance is removed from the tissue surface by washing. The tissues are then transferred to a fresh culture medium for a recovery period of 42 hours.[6][9]

-

Viability Assessment (MTT Assay): The viability of the skin models is assessed by measuring the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt. The formazan is extracted, and its absorbance is measured.[6]

-

Classification: The substance is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[6]

Eye Irritation Testing (In Vitro)

This protocol is based on the OECD Test Guideline 492, utilizing a reconstructed human cornea-like epithelium (RhCE) model.

-

Model Preparation: RhCE tissue models are prepared and pre-treated as per the manufacturer's instructions.

-

Test Substance Application: The test substance is applied to the surface of duplicate RhCE tissues. For solids, 50 mg is typically used.[10] Negative and positive controls are run in parallel.

-

Exposure: The exposure time for solid substances is 6 hours.[10]

-

Rinsing and Post-Exposure Incubation: At the end of the exposure period, the test substance is thoroughly rinsed from the tissue surface with a buffered saline solution.[10] The tissues are then incubated in a fresh medium for a defined recovery period.

-

Viability Assessment (MTT Assay): Tissue viability is determined using the MTT assay, similar to the skin irritation test.

-

Classification: A substance is identified as causing serious eye damage (Category 1) or eye irritation (Category 2) based on the reduction in tissue viability compared to the negative control, according to the criteria outlined in the specific OECD guideline. A viability of ≤ 60% is a common cut-off for classification as an irritant.[10]

Melting Point Determination

The melting point is determined using the capillary method with a digital melting point apparatus.[11][12]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[13]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[11]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C/min) starting from about 20°C below the approximate melting point.

-

Observation and Recording: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded as the melting range.[12]

Safety Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key safety procedures and logical decision-making processes for handling this compound.

Caption: Hazard Assessment and Personal Protective Equipment Selection Workflow.

Caption: First Aid Response Protocol for Accidental Exposure.

Storage and Handling

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Minimize dust generation.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Some suppliers recommend storage at -20°C for long-term stability.[2]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

References

- 1. chemimpex.com [chemimpex.com]

- 2. usbio.net [usbio.net]

- 3. CAS 136496-72-5 | this compound - Synblock [synblock.com]

- 4. 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. x-cellr8.com [x-cellr8.com]

- 7. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]

- 8. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Skin Irritation: SkinEthic Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 10. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. pennwest.edu [pennwest.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Analysis of 4-Carboxy-3-chlorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Carboxy-3-chlorophenylboronic acid, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted data based on its chemical structure and established spectroscopic principles. Furthermore, it outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational framework for its characterization.

Core Compound Properties

This compound is a disubstituted phenylboronic acid containing both a carboxylic acid and a chloro substituent. These functional groups significantly influence its chemical reactivity and spectroscopic properties.

| Property | Value |

| Chemical Formula | C₇H₆BClO₄[1][2][3] |

| Molecular Weight | 200.38 g/mol [1][2][3] |

| CAS Number | 136496-72-5[1][2][3] |

| Appearance | White to off-white crystalline powder |

Predicted Spectroscopic Data

The following tables summarize the expected NMR, IR, and MS data for this compound. These predictions are derived from the analysis of its functional groups and by analogy to similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For boronic acids, sample preparation is crucial, as they can form boroxines (anhydride trimers) upon dehydration, which can complicate spectra. Running the NMR in a solvent like DMSO-d₆ or d₄-methanol can help to obtain a clearer spectrum of the monomeric boronic acid.

Expected ¹H NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | Broad Singlet | 1H | -COOH |

| ~8.2 | Broad Singlet | 2H | -B(OH)₂ |

| ~8.0 | Doublet | 1H | Ar-H |

| ~7.8 | Doublet of Doublets | 1H | Ar-H |

| ~7.6 | Doublet | 1H | Ar-H |

Note: The chemical shifts of the aromatic protons are estimations and their exact values and coupling constants would depend on the specific electronic environment. The broadness of the -COOH and -B(OH)₂ peaks is due to chemical exchange.

Expected ¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~135-140 | Ar-C attached to Boron |

| ~130-135 | Ar-C attached to Chlorine |

| ~125-130 | Ar-CH |

| ~120-125 | Ar-CH |

Note: The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

Expected FT-IR Data (Solid State, e.g., KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid, H-bonded)[4][5] |

| ~3080 | Medium | C-H stretch (Aromatic)[4] |

| ~1700 | Strong | C=O stretch (Carboxylic Acid)[4][5] |

| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic ring)[5] |

| ~1300 | Medium | C-O stretch (Carboxylic Acid)[5] |

| ~1000-1100 | Medium | B-O stretch |

| ~800-900 | Strong | C-H out-of-plane bend (Aromatic) |

| ~700-800 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray ionization (ESI) in negative mode is often effective for analyzing carboxylic acids and boronic acids, typically showing the deprotonated molecule.

Expected Mass Spectrometry Data (ESI - Negative Mode)

| m/z | Ion |

| 200/199 | [M-H]⁻ (deprotonated molecule) |

| 156/155 | [M-H-CO₂]⁻ |

Note: The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the main peak. Boron also has two main isotopes, ¹¹B (80%) and ¹⁰B (20%), which may lead to a more complex isotopic pattern for boron-containing fragments.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or methanol-d₄) in an NMR tube. Ensure the sample is fully dissolved; gentle heating or sonication may be required. The use of DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.

-

Instrument Setup:

-

Use a standard 5 mm NMR probe.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

A sufficient number of scans (e.g., 16 or 32) should be acquired to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

FT-IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent in which it is soluble (e.g., acetone or methanol).

-

Place a single drop of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

-

Background Spectrum: Acquire a background spectrum of the clean, empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder and acquire the IR spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent compatible with the mobile phase, such as a mixture of acetonitrile and water.

-

Liquid Chromatography (LC) Setup:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like formic acid (for positive mode) or ammonium acetate/hydroxide (for negative mode) to improve ionization. For this compound, a mobile phase with a basic additive in negative ion mode would be a good starting point.[6]

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS) Setup:

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Negative ion mode is predicted to be more sensitive for this compound.[6]

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.

-

Acquisition Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).

-

-

Data Acquisition and Analysis: Inject the sample into the LC system. The mass spectrometer will record the mass spectra of the components as they elute from the column. The resulting data can be analyzed to identify the peak corresponding to this compound and determine its mass-to-charge ratio.

Workflow and Pathway Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. CAS 136496-72-5 | this compound - Synblock [synblock.com]

- 2. 136496-72-5|this compound|BLD Pharm [bldpharm.com]

- 3. usbio.net [usbio.net]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

An In-depth Technical Guide to 4-Carboxy-3-chlorophenylboronic Acid: Synthesis, Properties, and Applications in Modern Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Carboxy-3-chlorophenylboronic acid, a versatile bifunctional organic compound, has emerged as a critical building block in medicinal chemistry and materials science. Its unique structural features—a carboxylic acid group and a boronic acid moiety on a chlorinated benzene ring—allow for a wide range of chemical transformations, making it an invaluable tool in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the discovery and history of arylboronic acids, a detailed, plausible synthesis protocol for this compound, its key physicochemical properties, and its significant applications, particularly in Suzuki-Miyaura cross-coupling reactions and the development of targeted cancer therapies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, drug discovery, and materials science.

Introduction and Historical Context

The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis of a boronic acid.[1] However, it was the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s that propelled arylboronic acids to the forefront of organic synthesis.[2] This palladium-catalyzed reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, revolutionized the construction of biaryl and other complex molecular architectures.[2]

While the specific discovery date of this compound (CAS No. 136496-72-5) is not well-documented in seminal publications, its emergence is intrinsically linked to the growing demand for functionalized building blocks for Suzuki couplings and other advanced synthetic applications. The presence of three distinct functional handles—the boronic acid for cross-coupling, the carboxylic acid for amide bond formation or other derivatization, and the chloro-substituent for modifying electronic properties or as a potential reaction site—makes it a highly valuable and versatile reagent in modern synthetic chemistry.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental work.

| Property | Value |

| CAS Number | 136496-72-5[3][4] |

| Molecular Formula | C₇H₆BClO₄[3][4] |

| Molecular Weight | 200.38 g/mol [3][4] |

| Appearance | White to off-white crystalline powder[5] |

| Melting Point | 232 °C (decomposes)[5] |

| Purity | Typically ≥97%[5] |

| Storage Temperature | Room temperature[5] |

| Synonyms | 4-Carboxy-3-chlorobenzeneboronic acid, 2-Chloro-4-(dihydroxyboranyl)benzoic acid[4][5] |

Safety Information:

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

Synthesis Protocol

Proposed Synthesis Workflow:

Caption: Plausible multi-step synthesis of this compound.

Detailed Experimental Protocol (Plausible Method):

Step 1: Esterification of 2-Chloro-4-bromobenzoic acid

-

To a solution of 2-chloro-4-bromobenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-chloro-4-bromobenzoate.

Step 2: Formation of the Grignard Reagent

-

Activate magnesium turnings (1.2 equivalents) in a flame-dried flask under a nitrogen atmosphere.

-

Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of methyl 2-chloro-4-bromobenzoate (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the Grignard reaction.

-

Once the reaction starts, add the remaining bromide solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, continue to stir at reflux for an additional hour to ensure complete formation of the Grignard reagent.

Step 3: Borylation

-

In a separate flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

-

Slowly add the freshly prepared Grignard reagent to the triisopropyl borate solution via a cannula, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

Step 4: Hydrolysis

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction by the slow addition of 2M hydrochloric acid.

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester and the methyl ester.

-

Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) to afford pure this compound.

Key Applications in Research and Development

This compound is a cornerstone reagent in several areas of chemical research and development.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.[5] These structures are prevalent in many pharmaceuticals, agrochemicals, and advanced materials. The presence of the carboxylic acid and chloro substituents allows for the synthesis of highly functionalized and complex target molecules.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling:

References

Methodological & Application

Application Notes: 4-Carboxy-3-chlorophenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-3-chlorophenylboronic acid is a versatile bifunctional reagent increasingly employed in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both a carboxylic acid and a chloro substituent on the phenylboronic acid core, makes it a valuable building block in medicinal chemistry and materials science.[1][2][3] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, provides a powerful and efficient means to form carbon-carbon bonds.[3] This application note details the utility of this compound in such reactions for the synthesis of substituted biaryl carboxylic acids, which are key structural motifs in numerous pharmaceutical agents and functional materials.[1][4][5][6][7]

The presence of the carboxylic acid group allows for further derivatization, such as amidation or esterification, while the chloro substituent can influence the electronic properties of the resulting biaryl system or serve as a handle for subsequent transformations. This reagent is particularly useful for introducing the 2-chloro-4-carboxyphenyl moiety into a target structure with high precision.

Core Applications

The primary application of this compound lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a variety of organic halides and triflates. This enables the synthesis of a diverse range of biaryl and heteroaryl-aryl compounds.

Key application areas include:

-

Pharmaceutical Development: As an intermediate in the synthesis of drug candidates. The resulting biaryl carboxylic acid scaffold is a common feature in molecules targeting cancer and diabetes.[1]

-

Materials Science: In the development of advanced materials such as sensors and polymers. The boronic acid functionality can form dynamic covalent bonds, which is advantageous for creating innovative materials.[1][2]

-

Organic Synthesis: As a fundamental building block for constructing complex molecular architectures in a more efficient manner.[1]

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organic halide (Ar-X) or triflate in the presence of a base. The catalytic cycle, as illustrated below, consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. ajgreenchem.com [ajgreenchem.com]

Synthesis of Biaryl Compounds Using 4-Carboxy-3-chlorophenylboronic Acid: Application Notes and Protocols for Researchers

For Immediate Release

Introduction

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and chemical biology. Among the various synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and relatively mild reaction conditions. This application note provides detailed protocols and insights into the use of a key building block, 4-Carboxy-3-chlorophenylboronic acid, in the synthesis of complex biaryl scaffolds. These compounds are of particular interest to researchers, scientists, and drug development professionals due to their prevalence in pharmacologically active molecules, most notably as key structural motifs in Angiotensin II receptor blockers (ARBs) used in the management of hypertension.

Biaryl structures are found in numerous top-selling drugs and are recognized as privileged scaffolds in medicinal chemistry. The ability to efficiently construct these frameworks is therefore of paramount importance. This compound offers a unique combination of functional handles—a carboxylic acid, a chloro substituent, and a boronic acid—making it a versatile reagent for creating diverse and highly functionalized biaryl compounds.

Application Focus: Angiotensin II Receptor Blockers (ARBs)

A prime application of biaryl compounds derived from precursors related to this compound is in the development of Angiotensin II receptor blockers (ARBs). A prominent example is Valsartan, an orally active antihypertensive agent. The core of Valsartan's structure is a biaryl system that is crucial for its binding affinity to the Angiotensin II receptor type 1 (AT1).

Angiotensin II is a potent vasoconstrictor, and its binding to the AT1 receptor initiates a signaling cascade that leads to an increase in blood pressure.[1] By blocking this interaction, ARBs like Valsartan prevent vasoconstriction and the release of aldosterone, resulting in vasodilation and a reduction in blood pressure.[1] This targeted mechanism of action makes ARBs a cornerstone in the treatment of hypertension and heart failure.

The synthesis of the biaryl core of molecules like Valsartan often relies on a Suzuki-Miyaura cross-coupling reaction, highlighting the industrial and pharmaceutical relevance of this transformation and the importance of boronic acid building blocks.

Angiotensin II Receptor Signaling Pathway

The diagram below illustrates the signaling pathway of the Angiotensin II receptor and the point of intervention for Angiotensin II Receptor Blockers.

Figure 1: Angiotensin II Receptor Signaling Pathway and ARB Mechanism. This diagram shows how Angiotensin II binding to the AT1 receptor leads to increased blood pressure and how ARBs like Valsartan block this pathway.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organohalide. The general workflow and catalytic cycle are depicted below.

Experimental Workflow

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for the Synthesis of a Biaryl Compound

The following protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction for the synthesis of a biaryl precursor for an Angiotensin II receptor blocker. While this specific protocol utilizes a boronic acid pinacol ester, it serves as a robust starting point for reactions involving this compound, with potential minor adjustments to reaction conditions.

Reaction Scheme:

(Aryl Halide) + (Boronic Acid Derivative) --[Pd Catalyst, Base, Solvent]--> (Biaryl Product)

Materials:

-

Aryl Halide (e.g., 2-iodobenzonitrile, 1.0 eq)

-

Boronic Acid Pinacol Ester Derivative (e.g., a derivative of this compound, 1.1 eq)

-

Palladium Catalyst (e.g., a heterogeneous Pd-catalyst on Ce/Sn-oxide, or a homogeneous catalyst like Pd(PPh₃)₄, 0.01-0.05 eq)

-

Base (e.g., aqueous Potassium Carbonate (K₂CO₃), 3.7 eq)

-

Solvent (e.g., Dioxane)

-

Internal Standard (e.g., Anisole)

Procedure:

-

Preparation of Reagent Solution: In a reaction vessel, dissolve the aryl halide (100 mM), the boronic acid pinacol ester derivative (110 mM), a suitable base for any preceding acylation step if necessary (e.g., DIPEA, 220 mM), and an internal standard in dioxane.

-

Inert Atmosphere: Degas the solution, for instance, by bubbling argon or nitrogen through it for 15-20 minutes or by using an ultrasonic bath.

-

Reaction Setup: For a continuous flow setup, the reagent solution is pumped through a packed-bed reactor containing the heterogeneous palladium catalyst. For a batch reaction, the degassed solution is charged into a flask equipped with a reflux condenser and magnetic stirrer, and the homogeneous palladium catalyst is added under an inert atmosphere.

-

Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously. The progress of the reaction can be monitored by techniques such as HPLC or TLC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. For a batch reaction, the mixture may be filtered to remove the catalyst (if heterogeneous) and then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure biaryl compound.

Quantitative Data

The yield and purity of the biaryl product are highly dependent on the specific substrates, catalyst, base, and solvent system employed. Below is a table summarizing representative data for Suzuki-Miyaura couplings in the synthesis of Valsartan precursors.

| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-iodobenzonitrile | Functionalized boronic acid pinacol ester | Heterogeneous Pd on Ce₀.₂₀Sn₀.₇₉Pd₀.₀₁O₂-δ | K₂CO₃ | Dioxane/Water | 80 | Continuous Flow (τ ≈ 22 min) | up to 96 (overall yield for multistep)[2] |

| 2 | 2-chlorobenzonitrile | 4-tolylboronic acid | SiliaCat DPP-Pd | - | - | - | Continuous Flow | -[1] |